n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide

Antiparasitic drug discovery Giardia lamblia Nitroimidazole SAR

n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide (CAS 54828-10-3, molecular formula C₁₀H₁₄N₄O₃, MW 238.24 g/mol) is a 5-nitroimidazole-4-carboxamide derivative belonging to the nitroimidazole carboxamide class. The compound features an unsubstituted N1-imidazole position (X = H) and an N-cyclohexyl carboxamide substituent (R = NH-cyclohexyl), corresponding to compound 12k in the systematic structure–activity relationship (SAR) study by Jarrad et al.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 54828-10-3
Cat. No. B15378639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide
CAS54828-10-3
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(NC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H14N4O3/c15-10(13-7-4-2-1-3-5-7)8-9(14(16)17)12-6-11-8/h6-7H,1-5H2,(H,11,12)(H,13,15)
InChIKeyUBMYUYBLCYFYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide (CAS 54828-10-3): Compound Identity and Pharmacological Classification for Procurement


n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide (CAS 54828-10-3, molecular formula C₁₀H₁₄N₄O₃, MW 238.24 g/mol) is a 5-nitroimidazole-4-carboxamide derivative belonging to the nitroimidazole carboxamide class [1]. The compound features an unsubstituted N1-imidazole position (X = H) and an N-cyclohexyl carboxamide substituent (R = NH-cyclohexyl), corresponding to compound 12k in the systematic structure–activity relationship (SAR) study by Jarrad et al. [2]. This compound was identified as part of a focused library of 33 novel nitroimidazole carboxamides evaluated for antiparasitic activity against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, and is commercially available from multiple research chemical suppliers for in vitro and in vivo preclinical investigation [1][3].

Why n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide Cannot Be Interchanged with Other 5-Nitroimidazole Carboxamides


Within the 5-nitroimidazole carboxamide class, relatively minor structural modifications produce large-magnitude shifts in antiparasitic potency, cross-resistance profile, and selectivity index. The N1-substitution status (X = H vs. X = Me) alone can alter potency against drug-sensitive Giardia lamblia by as much as ~8-fold between otherwise identical carboxamide congeners, as demonstrated in the systematic SAR study by Jarrad et al. [1]. Furthermore, even among analogs sharing the N1-H scaffold, the cyclohexyl amide (12k) and the cyclopropyl amide (12j) diverge in both MtzS and MtzR G. lamblia activity, illustrating that the carboxamide R-group is not a passive solubilizing element but a critical determinant of target engagement [2]. Generic substitution within this series without reference to the quantitative SAR data risks selecting a compound with inferior potency, lost activity against metronidazole-resistant strains, or reduced selectivity.

Quantitative Differentiation Evidence for n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide (12k) Versus Closest Analogs


~10-Fold Superior Potency Against Drug-Sensitive Giardia lamblia (WB) Compared to Metronidazole

Compound 12k (n-cyclohexyl-5-nitro-1H-imidazole-4-carboxamide; X = H, R = NH-cyclohexyl) demonstrated an EC₅₀ of 0.6 μM against metronidazole-sensitive (MtzS) G. lamblia strain WB, equating to approximately 10-fold greater potency than metronidazole (EC₅₀ = 6.1 μM) in the same ATP-bioluminescence assay [1]. Within the same N1-H series, 12k was approximately 8-fold more potent than its closest structural analog 12j (R = NH-cyclopropyl; EC₅₀ = 5.0 μM), indicating a cyclohexyl-specific contribution to target engagement that is not reproduced by the smaller cyclopropyl ring [2]. Compared to its N1-methyl counterpart 8k (X = Me, R = NH-cyclohexyl; EC₅₀ = 4.9 μM), 12k also showed an approximately 8-fold potency advantage, demonstrating that the N1-H status is critical for activity in this scaffold [3].

Antiparasitic drug discovery Giardia lamblia Nitroimidazole SAR

Retained Potency Against Metronidazole-Resistant Giardia lamblia (713M3) Where Closest Analogs Fail

Against the metronidazole-resistant (MtzR) G. lamblia strain 713M3, compound 12k retained an EC₅₀ of 5.5 μM, representing an approximately 3.3-fold improvement over metronidazole (EC₅₀ = 18 μM) [1]. Crucially, the N1-H cyclopropyl analog 12j was essentially inactive against this MtzR strain (EC₅₀ > 20 μM, >3.6-fold weaker than 12k), while the N1-methyl analog 8k showed comparable MtzR activity (EC₅₀ = 5.1 μM) but at the cost of drastically reduced MtzS potency [2]. This demonstrates that 12k uniquely balances high potency against both drug-sensitive and drug-resistant strains, a dual profile not shared by its closest structural comparators 8k or 12j [3].

Drug resistance Metronidazole-resistant Giardia Nitroimidazole carboxamide

~10-Fold Selectivity Index Advantage Over Metronidazole in Mammalian Cytotoxicity Models

Compound 12k exhibited no cytotoxicity against human embryonic kidney (HEK293) or human hepatocellular carcinoma (HepG2) cell lines at the highest concentration tested (CC₅₀ > 100 μM in both lines), yielding a calculated selectivity index (SI = CC₅₀ / EC₅₀ G. lamblia WB) of >167 [1]. This represents an approximately 10-fold improvement in the minimal selectivity index compared to metronidazole (SI > 16) and an approximately 8-fold improvement compared to both 8k (SI > 20) and 12j (SI > 20) [2]. The enhanced SI of 12k is driven primarily by its superior antiparasitic potency rather than by differential cytotoxicity, as all tested compounds in this series shared similarly low mammalian cell toxicity (CC₅₀ > 100 μM) [3].

Selectivity index Cytotoxicity HEK293 HepG2

N1-H vs. N1-Methyl Substitution: The Critical Structural Determinant of Antiparasitic Potency in Cyclohexyl Amide Nitroimidazoles

Direct comparison of matched molecular pairs reveals that replacement of the N1-methyl group (8k, X = Me) with hydrogen (12k, X = H) while keeping the NH-cyclohexyl carboxamide constant results in an approximately 8-fold improvement in potency against MtzS G. lamblia WB (EC₅₀: 4.9 μM → 0.6 μM), a ~1.3-fold improvement against E. histolytica (EC₅₀: 3.7 μM → 2.8 μM), and a ~4.6-fold improvement against T. vaginalis (EC₅₀: 11 μM → 2.4 μM) [1]. This SAR trend is consistent across the broader compound series: the N1-H 4(5)-nitroimidazoles (12a–k) generally exhibited superior antiparasitic potency compared to their N1-methyl 5-nitroimidazole counterparts (8a–k) [2]. The data establish that the N1-H status is not merely a tolerated substitution but a key pharmacophoric feature for maximizing potency within this scaffold, making 12k functionally non-interchangeable with 8k despite their identical carboxamide substituent [3].

Structure-activity relationship N1-substitution Nitroimidazole scaffold

Differential Cross-Species Selectivity: 12k Prioritizes Protozoal Over Bacterial Nitroreductase Activation Compared to Metronidazole

While metronidazole is a potent anti-anaerobic bacterial agent (C. difficile MIC = 0.5 μg/mL), compound 12k showed markedly reduced antibacterial activity (C. difficile 630 MIC = 8 μg/mL), representing a 16-fold selectivity shift away from anaerobic bacteria [1]. In contrast, 12k was ~10-fold more potent than metronidazole against G. lamblia WB and ~1.8-fold more potent against E. histolytica [2]. This differential selectivity profile—enhanced antiprotozoal potency coupled with reduced antibacterial activity—contrasts with the broad-spectrum anaerobic activity of metronidazole and suggests that 12k may engage parasite-specific nitroreductase activation mechanisms distinct from those operative in anaerobic bacteria [3]. This property is particularly relevant for research programs seeking antiparasitic agents with a narrowed antibacterial spectrum to minimize gut microbiome disruption.

Clostridium difficile Antimicrobial selectivity Nitroreductase activation

Recommended Preclinical Application Scenarios for n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide Based on Quantitative Evidence


Lead Compound for Anti-Giardiasis Drug Discovery Programs Targeting Metronidazole-Resistant Strains

Compound 12k is uniquely positioned as a starting point for giardiasis lead optimization because it combines ~10-fold greater potency than metronidazole against MtzS G. lamblia WB (EC₅₀ = 0.6 vs. 6.1 μM) with retained activity against MtzR strain 713M3 (EC₅₀ = 5.5 vs. 18 μM) [1]. This dual MtzS/MtzR activity profile is not achieved by the closest structural analog 12j, which loses activity against the resistant strain (EC₅₀ > 20 μM) [2]. Researchers should prioritize 12k for further ADMET profiling, in vivo pharmacokinetic evaluation in rodent models of giardiasis, and resistance mechanism studies to understand the basis of its retained MtzR activity.

Scaffold for Structure–Activity Relationship Studies Exploring N1-Substitution Effects in Nitroimidazole Carboxamides

The matched molecular pair 12k (N1-H) vs. 8k (N1-Me) provides a well-characterized reference point for SAR campaigns investigating the impact of N1-substitution on antiparasitic potency, with quantified differences of ~8-fold (G. lamblia WB), ~1.3-fold (E. histolytica), and ~4.6-fold (T. vaginalis) [1]. Procurement of 12k (CAS 54828-10-3) as the N1-H reference standard, alongside 8k as the N1-Me comparator, enables systematic exploration of substituent steric and electronic effects at the imidazole N1 position in medicinal chemistry optimization programs [2].

Tool Compound for Investigating Parasite-Selective vs. Bacterial Nitroreductase Activation Mechanisms

The differential selectivity profile of 12k—potent antiprotozoal activity (G. lamblia EC₅₀ = 0.6 μM, E. histolytica EC₅₀ = 2.8 μM) combined with 16-fold weaker activity against C. difficile (MIC = 8 μg/mL) compared to metronidazole (MIC = 0.5 μg/mL)—makes it a valuable tool compound for studying parasite-specific nitroreductase activation pathways [1]. This property is particularly relevant for academic and industrial groups investigating the biochemical basis of nitroimidazole selectivity between eukaryotic parasites and anaerobic bacteria, which could inform the design of next-generation antiparasitic agents with minimized collateral damage to the gut microbiome [2].

High-Selectivity Reference Standard for Cytotoxicity Counter-Screening in Antiparasitic Hit Triage

With a selectivity index exceeding 167 (CC₅₀ HEK293/HepG2 > 100 μM; EC₅₀ G. lamblia WB = 0.6 μM), compound 12k serves as an upper-benchmark reference for selectivity in nitroimidazole carboxamide screening cascades [1]. Procurement of 12k as a reference standard enables research groups to calibrate their cytotoxicity counter-screening assays and benchmark newly synthesized analogs against a compound with well-characterized, published selectivity parameters in both human kidney (HEK293) and liver (HepG2) cell lines [2].

Quote Request

Request a Quote for n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.